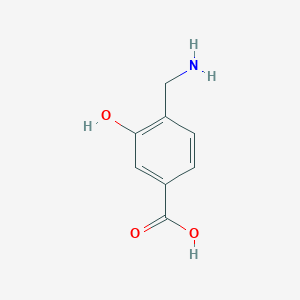
4-(Aminomethyl)-3-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3-hydroxybenzoic acid is an organic compound with the molecular formula C8H9NO3 It features a benzene ring substituted with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxylamine to form an oxime, followed by reduction with hydrogen in a sodium hydroxide aqueous solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(Aminomethyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
4-(Aminomethyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Aminomethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it binds to lysine receptor sites on plasminogen, preventing its conversion to plasmin and thereby inhibiting fibrin degradation . This helps in preserving the framework of fibrin’s matrix structure.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the hydroxyl group at the 3-position.
3-Hydroxybenzoic acid: Lacks the aminomethyl group at the 4-position.
4-Hydroxybenzoic acid: Lacks the aminomethyl group at the 4-position and the hydroxyl group at the 3-position.
Uniqueness
4-(Aminomethyl)-3-hydroxybenzoic acid is unique due to the presence of both the aminomethyl and hydroxyl groups on the benzene ring
生物活性
4-(Aminomethyl)-3-hydroxybenzoic acid, also known as 4-amino-3-hydroxybenzoic acid hydrochloride, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H9NO3
- Molar Mass : 187.6 g/mol
- Appearance : Yellow-brown crystalline powder
- Solubility : Soluble in water, methanol, and chloroform
- Melting Point : 208 °C to 215 °C
Biological Activities
This compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been reported to inhibit various enzymes, which may contribute to its therapeutic effects in conditions such as inflammation and cancer .
- Antioxidant Properties : The compound shows potential as an antioxidant, which is critical in mitigating oxidative stress-related diseases.
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a candidate for further research in infectious diseases .
The mechanism of action of this compound involves its interaction with specific biological targets:
- Binding to Enzymes : The compound's structure allows it to bind to enzyme active sites, potentially inhibiting their function and altering metabolic pathways.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis, which is particularly relevant in cancer biology .
Study 1: Enzyme Inhibition in Cancer Cells
In vitro studies demonstrated that this compound inhibited the activity of certain lipoxygenases involved in cancer cell proliferation. This inhibition was associated with a reduction in tumor growth in animal models .
Study 2: Antimicrobial Efficacy
Research conducted on bacterial strains revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against bacterial infections .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | Lacks the aminomethyl group; similar biological activity |
| 4-Amino-2-hydroxybenzoic acid | C7H7NO3 | Different positioning of functional groups alters reactivity |
| 2-Amino-5-carboxyphenol | C7H7NO4 | Contains an additional carboxylic group, influencing solubility |
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
4-(aminomethyl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,4,9H2,(H,11,12) |
InChI 键 |
PULJAVKYVDOTDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















